molecular formula C18H16N2O5 B6411295 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1262010-51-4

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411295
CAS RN: 1262010-51-4
M. Wt: 340.3 g/mol
InChI Key: LXHUKMPBAJWNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid (NPB) is a synthetic organic compound with a molecular formula of C14H13NO5. It is a member of the nitrobenzoic acids family and is a white, crystalline solid. NPB is soluble in water and ethanol and has been used in a variety of scientific research applications.

Scientific Research Applications

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of other organic compounds and has been used as a reagent in the synthesis of various pharmaceuticals. 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has also been used in the study of the metabolism of drugs and in the study of the action of drugs on the central nervous system.

Mechanism of Action

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter involved in the transmission of nerve impulses and is involved in a variety of physiological processes. By inhibiting the enzyme acetylcholinesterase, 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% increases the amount of acetylcholine in the body, thus affecting the transmission of nerve impulses.
Biochemical and Physiological Effects
2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, which is involved in the regulation of movement and emotion. 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has also been found to increase the release of serotonin, which is involved in the regulation of mood and appetite. In addition, 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been found to reduce anxiety and to have an antidepressant effect.

Advantages and Limitations for Lab Experiments

The use of 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in laboratory experiments provides several advantages. 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is relatively inexpensive and has a high yield in the synthesis reaction. In addition, 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is relatively non-toxic and is stable in a variety of solvents. The main limitation of using 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in laboratory experiments is that it has a relatively short shelf life and must be stored in an inert atmosphere.

Future Directions

The use of 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% for scientific research has a number of potential future directions. 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used in the study of the metabolism of drugs and in the study of the action of drugs on the central nervous system. It could also be used in the development of new pharmaceuticals, as well as in the development of new treatments for neurological and psychiatric disorders. In addition, 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used in the study of the effects of environmental toxins on the nervous system. Finally, 2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used in the study of the effects of aging on the nervous system.

Synthesis Methods

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is synthesized from the reaction of 2-nitrobenzaldehyde and 3-pyrrolidinol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C for a period of 4-6 hours. The yield of the reaction is typically 95%.

properties

IUPAC Name

2-nitro-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)14-5-3-4-12(10-14)13-6-7-15(18(22)23)16(11-13)20(24)25/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHUKMPBAJWNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692115
Record name 3-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1262010-51-4
Record name 3-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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